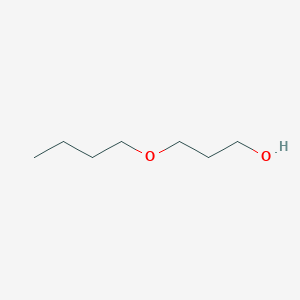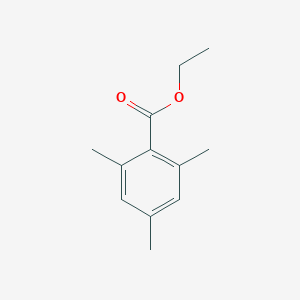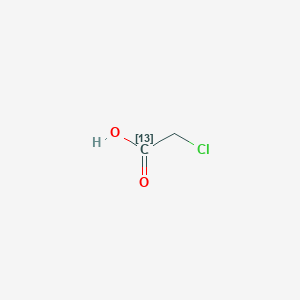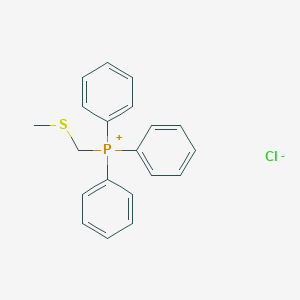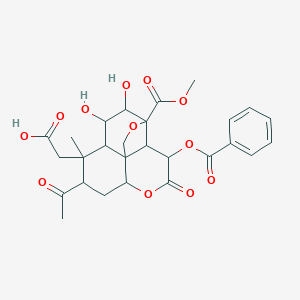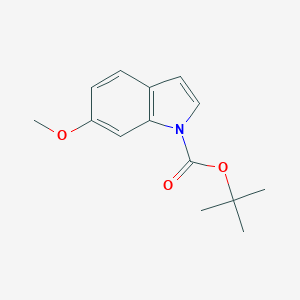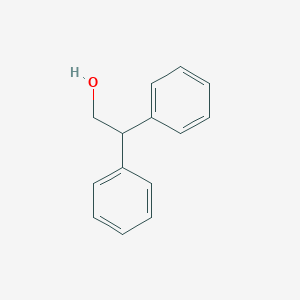
2,2-二苯基乙醇
概述
描述
2,2-Diphenylethanol, also known as Benzeneethanol, β-phenyl-; 2,2-Diphenyl-1-ethanol; Ethanol, 2,2-diphenyl-; 2,2-Diphenyl-1-hydroxyethane; β-phenylphenethyl alcohol, is an organic compound with the molecular formula C14H14O and a molecular weight of 198.26 g/mol . This compound is characterized by the presence of two phenyl groups attached to the second carbon of an ethanol molecule, giving it unique chemical properties.
科学研究应用
2,2-Diphenylethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the manufacture of fragrances and as a stabilizer in certain formulations.
作用机制
Target of Action
2,2-Diphenylethanol (DPE) is a phenolic compound that has been extensively studied for its diverse biochemical effects . It has been found to have antimicrobial activity against selected phytopathogenic fungi . The mitochondria and the nucleus of these fungi cells are particularly sensitive to inhibition .
Mode of Action
The mode of action of 2,2-Diphenylethanol involves its interaction with the mitochondria and the nucleus of the target cells . It has been suggested that 2,2-Diphenylethanol might compete for attachment on the active site of phenylalanyl-tRNA synthetase (PheRS) .
Biochemical Pathways
The biochemical pathway of 2,2-Diphenylethanol starts from shikimic acid via chorismic acid, L-phenylalanine (L-Phe), and phenylacetaldehyde . This pathway leads to the production of 2-phenylethanol, which is a dominant volatile compound in hybrid roses . The biosynthesis of 2-phenylethanol leads to a reduced rate of lignin biosynthesis and increased cellulose-to-glucose conversion in the transgenic plants .
Pharmacokinetics
Its molecular weight of 1982604 and its structure suggest that it may have certain bioavailability characteristics.
Result of Action
The result of 2,2-Diphenylethanol’s action is the inhibition of the growth of certain phytopathogenic fungi . In addition, it has been found to reduce the rate of lignin biosynthesis and increase the cellulose-to-glucose conversion in transgenic plants .
生化分析
Biochemical Properties
It is known to participate in the Meerwein-Ponndorf-Verley type reduction reaction of trans-stilbene oxide with boron triisopropoxide in tetrahydrofuran
Cellular Effects
It is known that phenolic compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to form radicals which initiate the radical polymerization
Temporal Effects in Laboratory Settings
It is known that phenolic compounds can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that phenolic compounds can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
2,2-Diphenylethanol is known to be involved in the Ehrlich pathway . This pathway is responsible for the biosynthesis of aromatic compounds such as 2-phenylethanol
Transport and Distribution
It is known that phenolic compounds can interact with various transporters or binding proteins, and can have various effects on their localization or accumulation
Subcellular Localization
It is known that phenolic compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: 2,2-Diphenylethanol can be synthesized through various methods. One common method involves the reduction of trans-stilbene oxide using boron triisopropoxide in tetrahydrofuran . Another method includes the esterification of benzoic acid with 2,2-diphenylethanol under specific conditions .
Industrial Production Methods: Industrial production of 2,2-Diphenylethanol typically involves the catalytic hydrogenation of benzophenone in the presence of a suitable catalyst. This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 2,2-Diphenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzophenone.
Reduction: It participates in Meerwein-Ponndorf-Verley type reduction reactions.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron triisopropoxide in tetrahydrofuran is commonly used.
Substitution: Reagents such as sodium hydride and alkyl halides are used under anhydrous conditions.
Major Products Formed:
Oxidation: Benzophenone.
Reduction: 2,2-Diphenylethanol itself is often a product in reduction reactions involving other compounds.
Substitution: Various substituted ethanol derivatives.
相似化合物的比较
2-Phenylethanol: Similar in structure but with only one phenyl group.
Benzyl Alcohol: Contains a benzene ring attached to a methanol group.
Diphenylmethanol: Similar structure but with a hydroxyl group attached to a methylene group between two phenyl groups.
Uniqueness: 2,2-Diphenylethanol is unique due to the presence of two phenyl groups attached to the same carbon, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it particularly useful in specific synthetic applications and research studies.
属性
IUPAC Name |
2,2-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLOEXLAXYHOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172179 | |
| Record name | beta-Phenylphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883-32-5 | |
| Record name | β-Phenylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1883-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Phenylphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1883-32-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Phenylphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-phenylphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETA-PHENYLPHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9P7UVI3QY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
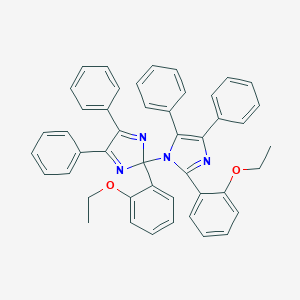
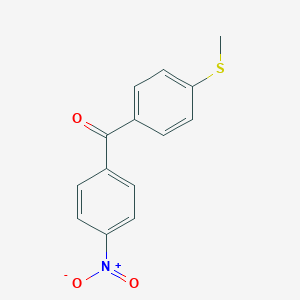
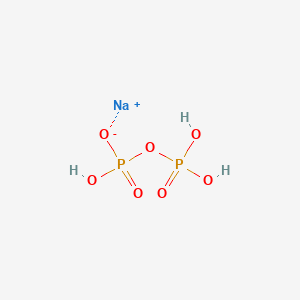


![1-[4-(Phenylthio)phenyl]ethan-1-one](/img/structure/B156413.png)

